molecular formula C12H12ClN3O B1422291 (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283109-06-7

(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine

Cat. No. B1422291
CAS RN: 1283109-06-7
M. Wt: 249.69 g/mol
InChI Key: KAXWAWXKAMINMZ-UHFFFAOYSA-N
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Description

“(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine” is a chemical compound with the molecular formula C12H12ClN3O . It’s found in various databases like PubChem and BLD Pharm , indicating its relevance in scientific research.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring attached to a chlorophenyl group and an ethylamine group . The exact 3D conformer and other structural details might be available in specialized chemical databases or scientific literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Alonazy, Al-Hazimi, and Korraa (2009) detailed the synthesis of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones from benzil monohydrazones, which were later converted to 3-chloro derivatives and then reacted with aromatic amines to form new 3-aminoaryl pyridazines. This research highlights the versatile synthetic pathways involving similar chemical structures (Alonazy, Al-Hazimi, & Korraa, 2009).
  • Dragovich et al. (2008) described the synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones, which contain an ethoxycarbonyl moiety. This study provides insight into the potential for creating diverse compounds with similar core structures (Dragovich et al., 2008).

Antimicrobial and Anticancer Applications

  • Research by Wasfy et al. (2002) investigated the antimicrobial activity of synthetic heterocyclic compounds related to pyridazinones, although the findings indicated almost negligible antimicrobial effects. This highlights the importance of structural variation in bioactivity (Wasfy et al., 2002).
  • Kattimani et al. (2013) synthesized a series of novel 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one derivatives, showing significant anticancer activity against various human tumor cell lines. This demonstrates the potential of similar compounds in cancer research (Kattimani et al., 2013).

Material Science and Corrosion Inhibition

  • Ghazoui et al. (2017) studied the effect of a pyridazine derivative on the corrosion inhibition of mild steel in hydrochloric acid, revealing significant corrosion inhibition properties. This suggests potential applications in material science and industrial processes (Ghazoui et al., 2017).

properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXWAWXKAMINMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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